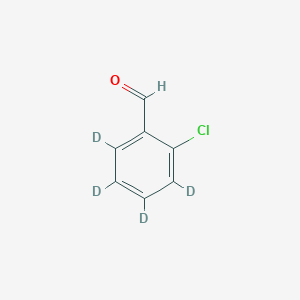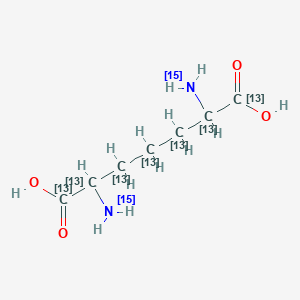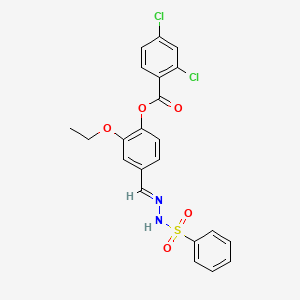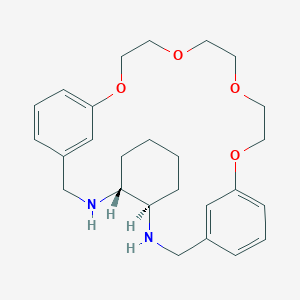
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily in biochemical assays. It consists of a chitin monomer, N-acetyl-beta-D-glucosaminide, and 4-methylumbelliferone, a fluorescent molecule. This compound is particularly useful for detecting and measuring the activity of enzymes such as beta-N-acetylhexosaminidase and chitinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high fluorescence efficiency and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions. When exposed to specific enzymes like beta-N-acetylhexosaminidase, the compound is hydrolyzed to release 4-methylumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at specific pH levels. Enzymes such as beta-N-acetylhexosaminidase or chitinase are commonly used to catalyze the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used in various biochemical assays .
Applications De Recherche Scientifique
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme beta-N-acetylhexosaminidase targets the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone, cleaving it to release the fluorescent 4-methylumbelliferone. This fluorescence can then be measured to determine the enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Another fluorogenic substrate used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate: Used to measure the activity of enzymes that hydrolyze sulfate groups.
Uniqueness
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is unique due to its specific application in detecting beta-N-acetylhexosaminidase activity. Its high fluorescence efficiency and stability make it a preferred choice in various biochemical assays .
Propriétés
Formule moléculaire |
C18H25NO10 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide;dihydrate |
InChI |
InChI=1S/C18H21NO8.2H2O/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18;;/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21);2*1H2/t13-,15-,16-,17-,18-;;/m1../s1 |
Clé InChI |
PAVCYMSNMRWMAK-DMYIEBNJSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C.O.O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)






![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


